molecular formula C17H15FN4O2 B2704378 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 1251708-43-6

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2704378
CAS No.: 1251708-43-6
M. Wt: 326.331
InChI Key: LGDRPSYHRNHCSD-UHFFFAOYSA-N
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Description

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position and a urea linkage connecting to a 2-fluorophenyl moiety. The molecular formula is C₁₈H₁₆FN₄O₂, with a molecular weight of 339.35 g/mol. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry . The urea group provides hydrogen-bonding capacity, which is critical for interactions with biological targets. Substituents such as the 2-fluorophenyl group enhance lipophilicity and bioavailability, while the 2,5-dimethylphenyl group may influence steric interactions and solubility .

Properties

IUPAC Name

1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-10-7-8-11(2)12(9-10)15-21-22-17(24-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDRPSYHRNHCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Fluorophenyl Isocyanate: The oxadiazole intermediate is then reacted with 2-fluorophenyl isocyanate to form the final urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as alkoxides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Compound Core Structure Substituents Functional Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylphenyl, 2-Fluorophenyl Urea 339.35 Not reported
7c 1,3,4-Oxadiazole 3-Methylphenyl, Thiazole Sulfanyl-propanamide 375.47 134–136
7f 1,3,4-Oxadiazole 2,5-Dimethylphenyl, Thiazole Sulfanyl-propanamide 389.49 170–172

Urea and Thiourea Derivatives

Thiourea derivatives synthesized by Zhang et al. (1988) demonstrate plant growth-promoting activity at low concentrations (e.g., 1–10 μM) in wheat and cucumber . While these compounds lack the oxadiazole ring, their thiourea moiety shares hydrogen-bonding capabilities with the target compound’s urea group. However, thioureas are generally less stable than ureas due to sulfur’s lower electronegativity, which may limit their pharmaceutical applicability .

Key Differences :

  • Bioactivity : Thioureas promote plant growth, whereas urea derivatives (e.g., the target compound) are more commonly explored in drug discovery for enzyme inhibition or receptor modulation.
  • Stability : Urea’s higher oxidation resistance compared to thiourea enhances its suitability for therapeutic applications.

Fluorinated Urea Analogues from Patent Literature

The European patent EP 4121415 B1 describes urea derivatives with 3,5-difluorophenyl and hydroxymethylphenyl groups (e.g., 1-(5-bromo-2-hydroxymethylphenyl)-3-(3,5-difluorophenyl)urea) . These compounds share the urea linkage but differ in substitution patterns:

  • Hydroxymethyl vs. Methyl : Hydroxymethyl groups increase hydrophilicity, which could enhance aqueous solubility but reduce membrane permeability compared to the target’s methyl groups .

Table 2: Fluorinated Urea Derivatives Comparison

Compound (Source) Substituents on Aromatic Rings Molecular Weight (g/mol) Notable Properties
Target Compound 2,5-Dimethylphenyl, 2-Fluorophenyl 339.35 Balanced lipophilicity, urea H-bonding
EP 4121415 Example 3,5-Difluorophenyl, Hydroxymethyl 296.25 High solubility, di-fluoro electronic effects

Research Findings and Implications

  • Electronic Effects : Fluorine atoms on aromatic rings enhance electron-withdrawing properties, stabilizing charge-transfer interactions in biological systems. The 2-fluorophenyl group in the target compound may offer a balance between electronic effects and steric bulk compared to 3,5-difluorophenyl analogues .
  • Thermal Stability : The absence of a sulfanyl group (cf. 7c–7f) may increase the target compound’s thermal stability, as sulfur-containing moieties are prone to oxidation .

Biological Activity

1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O2C_{17}H_{16}FN_3O_2 with a molecular weight of approximately 313.33 g/mol. The structure features a urea group linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its IC50 values suggest it is more potent than some established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, as evidenced by Western blot analyses showing increased levels of p53 and cleaved caspase-3 .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Preliminary studies indicate that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, derivatives of oxadiazole were screened for their effectiveness against human leukemia cell lines (CEM-13 and U-937). The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range and induced apoptosis effectively .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The findings suggested that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth at sub-micromolar concentrations .

Data Summary

Activity Type Cell Line/Pathogen IC50 (µM) Mechanism
AnticancerCEM-13< 10Apoptosis via p53 activation
AnticancerU-937< 10Apoptosis via caspase activation
AntimicrobialStaphylococcus aureus< 10Cell wall synthesis inhibition
AntimicrobialEscherichia coli< 10Metabolic pathway interference

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